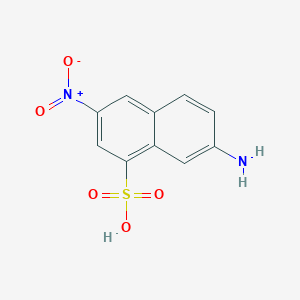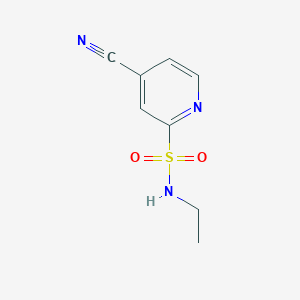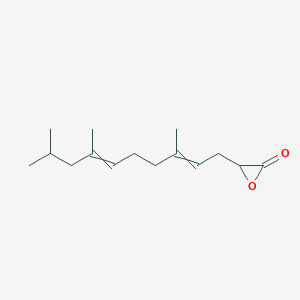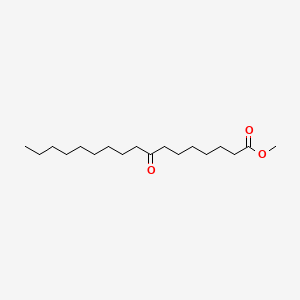![molecular formula C15H18Na2O10S2 B13953718 Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13953718.png)
Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate is a complex chemical compound with a unique structure. It is composed of disodium, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, sulfuric acid, and sulfate. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate involves several steps. The primary components, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol and sulfuric acid, are reacted under controlled conditions to form the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the precise measurement and mixing of the reactants, followed by controlled heating and cooling cycles. The final product is then purified and tested for quality before being used in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also be reduced under specific conditions to yield different reduction products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while reduction reactions may produce various reduced forms.
Wissenschaftliche Forschungsanwendungen
Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of various industrial products, including polymers and coatings.
Wirkmechanismus
The mechanism of action of disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
2,4’-Bisphenol A: This compound has a similar phenolic structure but lacks the sulfuric acid and sulfate components.
4,4’-Isopropylidenediphenol: Another compound with a similar phenolic structure but different substituents.
The uniqueness of this compound lies in its combination of disodium, phenolic, sulfuric acid, and sulfate components, which contribute to its diverse applications and properties.
Eigenschaften
Molekularformel |
C15H18Na2O10S2 |
|---|---|
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate |
InChI |
InChI=1S/C15H16O2.2Na.2H2O4S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;;;2*1-5(2,3)4/h3-10,16-17H,1-2H3;;;2*(H2,1,2,3,4)/q;2*+1;;/p-2 |
InChI-Schlüssel |
UIJJUSHVDYCIPO-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13953642.png)




![Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-](/img/structure/B13953668.png)


![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13953679.png)



![1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one](/img/structure/B13953707.png)
